molecular formula C25H19ClN2O3 B11137988 1-(3-Chlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137988
M. Wt: 430.9 g/mol
InChI Key: NTJCMJONYRNSTD-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl and 6-methylpyridin-2-yl groups can be done via substitution reactions using suitable reagents and catalysts.

    Methylation: The methyl groups at positions 6 and 7 can be introduced through methylation reactions using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

    Coupling reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: Its stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives and compounds with similar aromatic structures. These compounds may share some chemical properties but differ in their specific functional groups and overall reactivity. The uniqueness of 1-(3-CHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19ClN2O3/c1-13-10-18-19(11-14(13)2)31-24-21(23(18)29)22(16-7-5-8-17(26)12-16)28(25(24)30)20-9-4-6-15(3)27-20/h4-12,22H,1-3H3

InChI Key

NTJCMJONYRNSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)Cl

Origin of Product

United States

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